Cas no 825654-78-2 (1H-Indazol-4-amine, 5-chloro-)

1H-Indazol-4-amine, 5-chloro- 化学的及び物理的性質
名前と識別子
-
- 1H-Indazol-4-amine, 5-chloro-
- 5-chloro-1H-indazol-4-amine
- 825654-78-2
- DTXSID40591987
- SCHEMBL3535709
- 5-Chloro-1H-indazol-4-ylamine
- AT22648
- BHOSWVZIGTVQNK-UHFFFAOYSA-N
-
- インチ: InChI=1S/C7H6ClN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11)
- InChIKey: BHOSWVZIGTVQNK-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C2=C1NN=C2)N)Cl
計算された属性
- 精确分子量: 167.0250249g/mol
- 同位素质量: 167.0250249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- XLogP3: 1.5
1H-Indazol-4-amine, 5-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637805-5g |
5-Chloro-1H-indazol-4-amine |
825654-78-2 | 98% | 5g |
¥27927.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637805-1g |
5-Chloro-1H-indazol-4-amine |
825654-78-2 | 98% | 1g |
¥12841.00 | 2024-07-28 |
1H-Indazol-4-amine, 5-chloro- 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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2. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1H-Indazol-4-amine, 5-chloro-に関する追加情報
Introduction to 1H-Indazol-4-amine, 5-chloro (CAS No. 825654-78-2)
1H-Indazol-4-amine, 5-chloro, identified by the Chemical Abstracts Service Number (CAS No.) 825654-78-2, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of both chloro and amino substituents on the indazole core makes it a versatile scaffold for further chemical modifications, enabling the development of novel bioactive molecules.
The indazole moiety is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is known for its broad spectrum of biological activities. The introduction of a chloro group at the 5-position and an amino group at the 4-position enhances the reactivity and binding affinity of this compound, making it a valuable intermediate in drug discovery programs. Recent studies have highlighted the importance of indazole derivatives in the design of small-molecule inhibitors targeting various therapeutic pathways.
In the context of modern pharmaceutical research, 1H-Indazol-4-amine, 5-chloro has been explored for its potential role in modulating enzyme activity and receptor interactions. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The chloro substituent, in particular, plays a crucial role in enhancing the metabolic stability and pharmacokinetic properties of the resulting drug candidates.
One of the most compelling aspects of 1H-Indazol-4-amine, 5-chloro is its ability to serve as a precursor for more complex molecular architectures. Researchers have leveraged this compound to synthesize analogs with enhanced binding affinities and selectivity. The amino group at the 4-position provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has made it a cornerstone in the development of novel therapeutic agents.
Recent advancements in computational chemistry have further elucidated the structural features that contribute to the biological activity of 1H-Indazol-4-amine, 5-chloro. Molecular docking studies have revealed that this compound can interact with target proteins through multiple binding modes, including hydrogen bonding and hydrophobic interactions. These insights have guided the optimization of lead compounds toward improved efficacy and reduced side effects.
The synthesis of 1H-Indazol-4-amine, 5-chloro typically involves multi-step organic transformations, starting from commercially available precursors. Key steps include halogenation reactions to introduce the chloro group and nucleophilic substitution reactions to incorporate the amino moiety. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving high yields and regioselectivity during these synthetic processes.
In addition to its pharmaceutical applications, 1H-Indazol-4-amine, 5-chloro has been investigated for its potential role in materials science. The indazole core exhibits unique electronic properties that make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its derivatives as building blocks for conjugated polymers, which are essential components in advanced electronic devices.
The safety profile of 1H-Indazol-4-amine, 5-chloro has been thoroughly evaluated through preclinical studies. These investigations have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal systemic toxicity observed. However, as with any chemical entity intended for biological use, careful consideration must be given to potential side effects and interactions with other drugs.
Looking ahead, the future prospects for 1H-Indazol-4-amine, 5-chloro are promising. Ongoing research aims to expand its applications into new therapeutic areas and to develop more efficient synthetic routes for large-scale production. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced pharmacological properties.
In summary,1H-lndazol-l-amine, 5-chloro (CAS No. 825654--78--2) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an ideal candidate for further exploration and development. As research continues to uncover new applications for this versatile scaffold,1H-lndazol-l-amine, 5-chloro is poised to play an increasingly important role in advancing scientific discovery and therapeutic innovation.
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